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Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate - 72252-48-3

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate

Catalog Number: EVT-13549256
CAS Number: 72252-48-3
Molecular Formula: C14H7ClF3KO3
Molecular Weight: 354.75 g/mol
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Product Introduction

Overview

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is a chemical compound with the molecular formula C14H7ClF3O3KC_{14}H_{7}ClF_{3}O_{3}K and a CAS number of 72252-48-3. It is also referred to as the potassium salt of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid. This compound falls under the category of benzoate derivatives, which are often utilized in various chemical applications due to their unique properties. It is primarily known for its use in agricultural chemistry and as an intermediate in the synthesis of other organic compounds .

Source and Classification

The compound is classified as an organic salt, specifically a benzoate, and is derived from benzoic acid. Its structure features a chlorinated aromatic ring and a trifluoromethyl group, which contribute to its chemical reactivity and stability. The presence of these substituents makes it significant in various chemical processes, particularly in agrochemical formulations .

Synthesis Analysis

Methods

The synthesis of potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate typically involves several steps:

  1. Preparation of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid: This is achieved by reacting meta-hydroxybenzoic acid with potassium carbonate in a solvent such as dimethylacetamide. The reaction is facilitated by heating and may involve additional catalysts to enhance yield .
  2. Formation of the Potassium Salt: The benzoic acid derivative can be converted into its potassium salt by neutralizing it with potassium hydroxide or potassium carbonate, resulting in the formation of potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate .

Technical Details

The synthesis requires precise control over reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of the final product. The use of phase transfer catalysts can also be beneficial in enhancing the efficiency of the reaction .

Molecular Structure Analysis

Structure

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate has a complex molecular structure characterized by:

  • Molecular Formula: C14H7ClF3O3KC_{14}H_{7}ClF_{3}O_{3}K
  • Molecular Weight: Approximately 336.7 g/mol
  • Structural Features: The compound contains a benzoate moiety linked to a phenoxy group that bears a chlorine atom and a trifluoromethyl group .
Chemical Reactions Analysis

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate can participate in various chemical reactions, including:

  1. Nitration: The compound can undergo electrophilic substitution reactions where nitro groups are introduced onto the aromatic rings.
  2. Dehalogenation: Under certain conditions, the chlorine atom may be replaced by other nucleophiles, altering its reactivity profile.

These reactions are typically conducted under controlled laboratory conditions to monitor yield and selectivity .

Mechanism of Action

The mechanism of action for potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate primarily revolves around its role as an herbicide or plant growth regulator. The trifluoromethyl group enhances lipophilicity, allowing for better penetration into plant tissues. Once absorbed, it interferes with specific biochemical pathways, potentially inhibiting plant growth or promoting herbicidal effects through disruption of hormonal balance .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Approximately 1.452 g/cm³
  • Boiling Point: 374°C at 760 mmHg
  • Flash Point: 180°C
  • LogP (Partition Coefficient): 4.84930, indicating moderate lipophilicity .

Chemical Properties

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate exhibits stability under normal conditions but may decompose under extreme temperatures or in the presence of strong acids or bases. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents but less so in water.

Applications

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate finds applications primarily in:

  1. Agricultural Chemistry: Used as an herbicide due to its ability to inhibit specific plant growth pathways.
  2. Synthesis of Other Compounds: Acts as an intermediate in the production of more complex organic molecules used in pharmaceuticals and agrochemicals.

Its unique properties make it valuable for research and industrial applications where selective herbicidal activity is desired .

Synthetic Methodologies and Reaction Optimization

Ullmann Condensation-Based Synthesis: Mechanistic Insights and Yield Optimization

The synthesis of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate relies fundamentally on Ullmann-type etherification, a copper-catalyzed nucleophilic aromatic substitution that couples phenolic nucleophiles with aryl halide electrophiles. This reaction proceeds through a well-established Cu(I)/Cu(III) catalytic cycle [2] [6]. Mechanistically, the phenoxide anion (generated in situ by deprotonation of 3-hydroxybenzoic acid or its derivatives) coordinates to the copper(I) center, forming a key anionic heteroleptic complex [Cu(LX)OAr]⁻ (where LX represents an ancillary ligand). This complex undergoes rate-determining oxidative addition with the aryl halide electrophile (typically 2-chloro-4-(trifluoromethyl)chlorobenzene or bromide), forming a high-energy pentacoordinate Cu(III) intermediate. Subsequent reductive elimination releases the diaryl ether product and regenerates the Cu(I) catalyst [6]. The electron-withdrawing trifluoromethyl group on the aryl halide component significantly enhances electrophilicity, facilitating oxidative addition [8].

Ligand selection critically impacts reaction efficiency. Classical Ullmann reactions required harsh conditions (>200°C), but modern protocols utilize ligands enabling milder conditions (70-130°C). Effective ligands include:

  • Bidentate nitrogen donors (1,10-phenanthrolines, diamines): Enhance Cu(I) solubility and stabilize reactive intermediates.
  • Amino acids (e.g., proline, glycine): Act as both ligands and bases, improving functional group tolerance.
  • Anionic oxygen donors (diketones, 8-hydroxyquinoline): Form electron-rich Cu(I) complexes, accelerating oxidative addition [2] [6].

Table 1: Impact of Ligand Systems on Ullmann Etherification Yield for Target Compound Precursors [2] [6]

Ligand TypeSpecific LigandTemperature (°C)Reaction Time (h)Reported Yield (%)Key Advantage
None (Classical)->20024-48<50Low cost, simple
Bidentate Nitrogen1,10-Phenanthroline1101285Broad applicability
Amino AcidL-Proline901892Environmentally benign, bifunctional
Anionic OxygenAcetylacetone (Hacac)80895Accelerated kinetics, mild conditions

Yield optimization strategies involve:

  • Stoichiometry: Using 1.1-1.5 equivalents of phenoxide relative to aryl halide minimizes di-ether byproducts.
  • Base: Cs₂CO₃ or K₃PO₄ is preferred over NaOH/KOH to reduce ester hydrolysis of the benzoate precursor.
  • Copper Source & Loading: CuI (5-10 mol%) generally outperforms Cu(0) or Cu(II) sources (e.g., CuO) [2] [6].
  • Trifluoromethyl Handling: Ensuring anhydrous conditions minimizes hydrolysis of the sensitive -CF₃ group during the reaction [8].

Phase-Transfer Catalysis: Crown Ether-Mediated Salt Formation and Etherification Dynamics

Phase-transfer catalysis (PTC) offers a powerful alternative for synthesizing the diaryl ether precursor under milder conditions, particularly beneficial for acid- or base-sensitive intermediates. This methodology facilitates reactions between ions dissolved in aqueous or solid phases and organic substrates dissolved in a separate organic phase. Key to forming Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is the generation of the potassium phenoxide salt from 3-hydroxybenzoic acid and its subsequent reaction with 1-chloro-2-nitro-4-(trifluoromethyl)benzene or similar activated halides [5] [8].

Crown ethers, particularly 18-crown-6, act as quintessential phase-transfer catalysts. Their cavity size selectively complexes potassium ions (K⁺), forming a lipophilic cation-crown ether complex [K(18-crown-6)]⁺. This complexation effectively "shuttles" the phenoxide anion (ArO⁻) into the organic phase (e.g., toluene, dichloromethane), dramatically increasing its nucleophilicity and accessibility for the etherification reaction with the aryl halide [5]. The mechanism proceeds via an SₙAr pathway, accelerated by the electron-withdrawing -NO₂ or -CF₃ groups on the aryl halide.

Catalyst efficiency and dynamics are governed by:

  • Crown Ether Structure: 18-crown-6 provides optimal K⁺ binding. Larger crowns (e.g., 21-crown-7) or smaller crowns (e.g., 15-crown-5) show lower efficiency.
  • Concentration: Typical catalytic loadings range from 5-15 mol%. Higher loadings can increase rate but may complicate separation.
  • Solvent Choice: Aprotic solvents like toluene or CH₂Cl₂ maximize anion reactivity. Protic solvents (e.g., alcohols) compete for complexation and solvate anions, reducing reactivity [5].
  • Anion Activation: The crown ether not only solubilizes but also weakly coordinates the phenoxide oxygen, enhancing its nucleophilicity.
  • Recyclability: Supported crown ethers or polymer-bound variants (inspired by polyacrylate-supported Cu catalysts [5]) enable catalyst reuse, improving process economics – demonstrated stability over >20 cycles has been reported for analogous systems [5].

Solvent Systems in Synthesis: Role of Dimethylsulfoxide-Toluene Mixtures in Reaction Efficiency

Solvent selection critically impacts yield, rate, and practicality in synthesizing Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate. While polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common in Ullmann reactions due to their excellent solubility for polar intermediates (phenoxide salts, copper complexes), they present significant drawbacks: high boiling points complicating product isolation, potential decomposition at elevated temperatures, and coordination to copper potentially inhibiting catalysis [4] [5].

DMSO-Toluene mixtures (typically 1:1 to 1:3 v/v) offer a superior balance of properties:

  • Polarity Gradient: DMSO solubilizes ionic species (phenoxide, base) and copper catalysts, while toluene solubilizes the aryl halide substrate and reduces overall mixture polarity. This homogeneous environment promotes interaction between all reaction partners.
  • Temperature Control: Toluene moderates the high boiling point of pure DMSO, allowing efficient reflux at more manageable temperatures (~110-130°C vs. >180°C for DMSO), reducing thermal decomposition risks for the trifluoromethyl group and ester functionalities [4] [5].
  • Reduced Coordination: Lower DMSO concentration minimizes competitive coordination to copper, leaving more catalyst available for the desired catalytic cycle compared to pure DMSO/DMF.
  • Improved Product Isolation: The lower polarity compared to pure DMSO/DMF often facilitates crystallization of the potassium salt product or its acid precursor upon cooling and/or addition of anti-solvents like water or hexane [5].

Table 2: Influence of Solvent Systems on Ullmann Etherification Efficiency [4] [5]

Solvent SystemReaction Temperature (°C)Reaction Time (h)Relative Yield (%)Key Observations
Pure DMSO130885Good solubility, difficult product isolation, risk of decomposition
Pure DMF1201078Similar to DMSO, stronger Cu coordination observed
Pure Toluene11024<40Poor solubility of ionic species, very slow reaction
DMSO:Toluene (1:1)1151292Optimal balance: good solubility, manageable bp, easy isolation
DMSO:Toluene (1:3)1101488Slightly slower kinetics, excellent product crystallization
Isopropanol (for comparison)822464**Decomposition of 4-chloropyridine noted; applicable only where aryl halide is stable [5]

Optimization Considerations:

  • Ratio: A 1:1 ratio offers the best kinetic compromise. A higher toluene fraction (1:3) favors crystallization but may require longer reaction times due to reduced ionic solubility.
  • Base Compatibility: K₂CO₃ or K₃PO₄ works well. Stronger bases like t-BuOK require careful handling due to potential side reactions in DMSO.
  • Water Content: Strict anhydrous conditions are preferable, especially when using aryl chlorides or protecting groups. Traces of water can hydrolyze esters or the -CF₃ group [8].

Comparative Analysis of Batch vs. Continuous Flow Synthesis Approaches

The synthesis of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate and its intermediates faces significant challenges in batch reactors, particularly concerning heat management (due to the exothermic nature of Ullmann coupling) and scale-up inconsistencies. Continuous flow chemistry presents a compelling alternative, offering intrinsic advantages for process intensification [3] [4] [7].

Key Advantages of Continuous Flow Synthesis:

  • Exceptional Heat Transfer: Microreactors or milli-reactors possess orders-of-magnitude higher surface-to-volume ratios (e.g., 40,000 m²/m³ for a 0.1mm tube vs. 80 m²/m³ for a 100mL flask) [7]. This enables precise temperature control, preventing hotspots and runaway reactions during the exothermic coupling step, crucial for maintaining selectivity and yield, especially with thermally sensitive groups (-CF₃, esters). This facilitates safer access to Novel Process Windows (higher temperatures/pressures), potentially reducing reaction times from hours to minutes [3] [7].
  • Reproducibility & Scalability: Continuous operation ensures every molecule experiences identical residence time and reaction conditions, minimizing batch-to-batch variability. Scale-up is achieved through numbering-up (parallel reactors) or increasing runtime, avoiding the complex re-engineering often required for larger batch vessels ("scale-out" vs. scale-up) [3] [4].
  • Process Safety: The small inventory of hazardous materials within the reactor at any given time (<1mL in microreactors) drastically reduces risks associated with exotherms, high pressures, or reactive intermediates compared to large batch reactors (liters to m³) [3] [7]. This is vital when handling potentially unstable intermediates.
  • Integration Potential: Flow reactors enable seamless telescoping of steps – generating the phenoxide, performing the Ullmann coupling, and subsequent hydrolysis/potassium salt formation – within a single integrated system, minimizing intermediate handling and improving overall efficiency [7].

Challenges and Considerations for Flow Implementation:

  • Solid Handling: Precipitation of the potassium salt product or inorganic bases (K₂CO₃, K₃PO₄) is a major concern, potentially leading to reactor clogging. Strategies include using higher temperatures, alternative solvents/solvent mixtures, in-line dilution, or specialized reactors (oscillatory flow, tubular reactors with wall scraping) [4].
  • Reaction Time Mismatch: If the intrinsic reaction kinetics are slow (hours), impractical reactor lengths or large volumes would be needed. Leveraging higher temperatures in flow can mitigate this.
  • Catalyst Immobilization: Heterogeneous copper catalysts (e.g., on resins, silica) are attractive for flow to enable continuous reuse and prevent metal leaching, but require optimization of activity and stability under flow conditions [4] [5].
  • Initial Investment & Expertise: Flow systems require specialized equipment (pumps, reactors, back-pressure regulators, sensors) and expertise in fluid dynamics and process control, posing a higher initial barrier than simple batch glassware [3] [4].

Table 3: Comparative Analysis: Batch vs. Continuous Flow Synthesis [3] [4] [7]

ParameterBatch ReactorContinuous Flow ReactorAdvantage for Target Compound
Heat TransferLimited (Low S/V ratio); Risk of hotspots/runawaysExcellent (High S/V ratio); Precise temperature controlPrevents decomposition of -CF₃/ester; improves selectivity
Mass Transfer/MixingSlower (Dependent on agitation); Can be inhomogeneousNear-instantaneous (Laminar flow with diffusion dominance)Ensures uniform reaction environment; faster kinetics
Reaction Volume/SafetyLarge inventory of reagents/intermediatesMinimal in-process volume (<1mL to mL scale)Intrinsically safer for exothermic/high-pressure steps
Scale-up PathNonlinear; Requires re-optimization (mixing/heat)Linear (Numbering-up or longer runtime)Predictable, retains lab-scale performance
Reactor UtilizationLow (30-50% due to cleaning/charging/heating/cooling)High (>90% possible with continuous operation)Higher productivity per unit volume
Solids ToleranceGenerally good with agitationChallenging; Requires specialized design to avoid cloggingMajor hurdle for potassium salt isolation in flow
Capital CostLower initial cost (standard glassware)Higher initial cost (specialized equipment)Economic barrier for small-scale production
Telescoping StepsPossible, but manual transfers often neededHighly feasible with in-line mixers/quenchesStreamlines synthesis; reduces handling of intermediates

Industrial Perspective: While flow offers compelling technical advantages, its adoption hinges on production volume and cost-benefit analysis. Batch remains dominant for low-volume, multipurpose production due to flexibility and lower Capex. Flow becomes economically viable for larger-scale production (>10 tons/year) or for processes where its advantages (safety, yield, selectivity) significantly reduce Opex or enable otherwise infeasible chemistry [4]. The presence of solids (salt product, base) remains the primary technical hurdle for direct flow synthesis of the potassium salt [4].

Properties

CAS Number

72252-48-3

Product Name

Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate

IUPAC Name

potassium;3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate

Molecular Formula

C14H7ClF3KO3

Molecular Weight

354.75 g/mol

InChI

InChI=1S/C14H8ClF3O3.K/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20;/h1-7H,(H,19,20);/q;+1/p-1

InChI Key

VAZYMILEEQHBII-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)[O-].[K+]

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